molecular formula C7H12N2O2 B2850359 1-Formylpiperidine-4-carboxamide CAS No. 923219-58-3

1-Formylpiperidine-4-carboxamide

Cat. No.: B2850359
CAS No.: 923219-58-3
M. Wt: 156.185
InChI Key: ISWZMNIHDVCPSK-UHFFFAOYSA-N
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Description

1-Formylpiperidine-4-carboxamide is a small molecule with the chemical formula C7H12N2O2 . It belongs to the class of organic compounds known as piperidines, which are compounds containing a piperidine ring, a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives, including this compound, can undergo a variety of chemical reactions. These include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis of 2-Aminopyridines

One application involves the synthesis of densely substituted 2-aminopyridines via a base-promoted cascade reaction. This process utilizes N-substituted formamides reacting with in situ-generated 1,4-oxazepines from N-propargylic β-enaminones, followed by spontaneous N-deformylation. Such reactions highlight the role of formyl groups as superior traceless activating groups for free amines, removed in situ, and produce aminopyridines efficiently at room temperature (Weng et al., 2018).

Material Science and Biochemistry

In material science and biochemistry, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, has been demonstrated as an effective inducer for β-turn and 310/α-helix in peptides. Its rigid structure makes it an excellent electron spin resonance probe and fluorescence quencher, showcasing its utility in studying peptide conformations and dynamics (Toniolo et al., 1998).

Targeting DNA Structures

Another area of application is in the development of small molecules targeting multiple DNA structures, such as duplex DNA, quadruplex DNA, and four-way junction DNA. Novel 9‐aminoacridine carboxamides synthesized through click chemistry exhibit varying degrees of DNA binding affinity and antiproliferative activity, offering insights into the design of new antitumor agents (Howell et al., 2012).

Enantioselective Catalysis

Research in enantioselective catalysis has led to the development of L-Pipecolinic acid derived formamides as highly efficient and enantioselective Lewis basic organocatalysts. These catalysts have been used for the reduction of N-aryl imines, offering high yields and enantioselectivities across a broad range of substrates. This demonstrates their potential in asymmetric synthesis, a critical aspect of pharmaceutical manufacturing and synthesis of chiral molecules (Wang et al., 2006).

Future Directions

Piperidines, including 1-Formylpiperidine-4-carboxamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring new therapeutic applications for piperidine derivatives.

Properties

IUPAC Name

1-formylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-7(11)6-1-3-9(5-10)4-2-6/h5-6H,1-4H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWZMNIHDVCPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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